molecular formula C9H14O5 B12089090 Dimethyl 4-oxoheptanedioate CAS No. 22634-92-0

Dimethyl 4-oxoheptanedioate

Cat. No.: B12089090
CAS No.: 22634-92-0
M. Wt: 202.20 g/mol
InChI Key: IUDRJCMDRZEFGO-UHFFFAOYSA-N
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Description

Dimethyl 4-oxoheptanedioate is an organic compound with the molecular formula C9H14O5. It is a diester derivative of 4-oxoheptanedioic acid. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-oxoheptanedioate can be synthesized through several methods. One common synthetic route involves the reaction of methanol with 2-furanpropanoic acid, 5-methoxy-, methyl ester . The reaction typically requires acidic conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction temperature and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxoheptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-oxoheptanedioic acid

    Reduction: Dimethyl 4-hydroxyheptanedioate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Dimethyl 4-oxoheptanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-oxoheptanedioate involves its reactivity as an ester and a keto compound. The ester groups can undergo hydrolysis to form carboxylic acids, while the keto group can participate in various nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-oxoheptanedioate is unique due to its specific combination of ester and keto functional groups, which confer distinct reactivity patterns. This makes it particularly valuable in synthetic organic chemistry and industrial applications where precise control over chemical transformations is required.

Properties

CAS No.

22634-92-0

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

dimethyl 4-oxoheptanedioate

InChI

InChI=1S/C9H14O5/c1-13-8(11)5-3-7(10)4-6-9(12)14-2/h3-6H2,1-2H3

InChI Key

IUDRJCMDRZEFGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)CCC(=O)OC

Origin of Product

United States

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